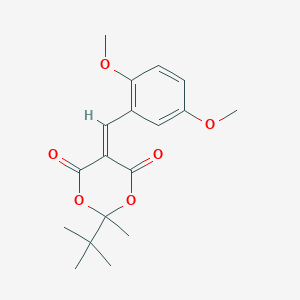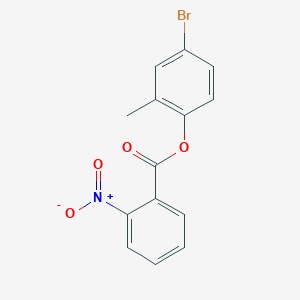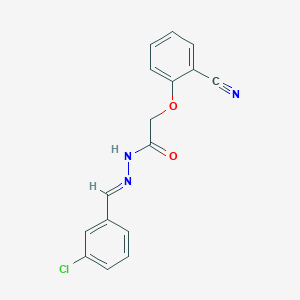![molecular formula C19H21N3O B5506765 N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine carboxamides involves the design and synthesis of compounds bearing different moieties. For instance, Wu et al. (2016) describe the synthesis of a series with an N-(2-phenoxyethyl) moiety, demonstrating significant in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed through various spectroscopic methods. Qin et al. (2019) conducted a study on a similar compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. They also performed crystallographic and conformational analyses to confirm the structure of the compound (Qin et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including ring closure reactions, hydrolysis, and amidation. The reactions and properties are influenced by different functional groups and structural moieties present in the molecules. For example, the study by Hamdouchi et al. (1999) details the synthesis of a series of imidazo[1,2-a]pyridines, demonstrating their potential as antiviral agents (Hamdouchi et al., 1999).
Applications De Recherche Scientifique
Antituberculosis Activity
Imidazo[1,2-a]pyridine carboxamides, which are structurally related to the compound , have shown significant potential as antituberculosis agents. For instance, a series of these compounds demonstrated excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings highlight the promise of imidazo[1,2-a]pyridine derivatives in the development of new antituberculosis therapies, underscoring the importance of structural optimization for enhanced biological activity (Wu et al., 2016) (Moraski et al., 2011).
DNA Recognition and Gene Expression Modulation
N-Methyl imidazole and N-methyl pyrrole-containing polyamides, similar in function to the query compound, can specifically target DNA sequences, offering a novel approach to controlling gene expression. These compounds, by binding in the minor groove of DNA, have potential applications in treating diseases like cancer by modulating gene expression pathways (Chavda et al., 2010).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit mild steel corrosion, demonstrating high inhibition performance. This suggests potential applications in materials science, particularly in developing protective coatings for metals to enhance their durability and lifespan (Saady et al., 2021).
Synthetic Methodologies
The one-pot synthesis of imidazo[1,5-a]pyridines, related to the query compound, has been developed. This synthetic approach allows the introduction of various substituents, offering a versatile method for producing a wide range of imidazo[1,2-a]pyridine derivatives. Such methodologies are crucial for the efficient and scalable synthesis of these compounds, facilitating their application in medicinal chemistry and drug discovery (Crawforth & Paoletti, 2009).
Photophysical Properties
Research on imidazo[1,5-a]pyridine and its derivatives has also extended into the study of their photophysical properties. For example, iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides has been used as an efficient method for preparing fluorescent compounds based on the 2-azaindolizine structure. This highlights the potential application of these compounds in the development of novel fluorescent materials for bioimaging and molecular probes (Shibahara et al., 2006).
Propriétés
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-17(16-7-5-13(2)11-14(16)3)21-19(23)15-6-8-18-20-9-10-22(18)12-15/h5-12,17H,4H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRFYQGAZWPEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)NC(=O)C2=CN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)


![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)